L-Methionyl-L-valyl-L-threonyl-L-leucine
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Overview
Description
L-Methionyl-L-valyl-L-threonyl-L-leucine is a peptide compound composed of four amino acids: methionine, valine, threonine, and leucineThe molecular formula of this compound is C15H29N3O5S, and it has a molecular weight of 363.473 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-valyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-valyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Coupling reagents such as HBTU or DIC are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Methionyl-L-valyl-L-threonyl-L-leucine has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Methionyl-L-valyl-L-threonyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-threonyl-L-glutamine: Similar in structure but contains glutamine instead of valine and leucine.
L-Methionyl-L-threonyl-L-leucine: Similar but lacks the valine residue.
Uniqueness
L-Methionyl-L-valyl-L-threonyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of methionine, valine, threonine, and leucine in a single peptide allows for diverse interactions and functions, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918527-45-4 |
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Molecular Formula |
C20H38N4O6S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N4O6S/c1-10(2)9-14(20(29)30)22-19(28)16(12(5)25)24-18(27)15(11(3)4)23-17(26)13(21)7-8-31-6/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1 |
InChI Key |
IWULZHYYNKDFCR-YXMSTPNBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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